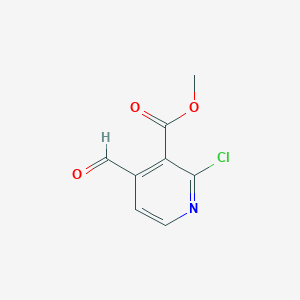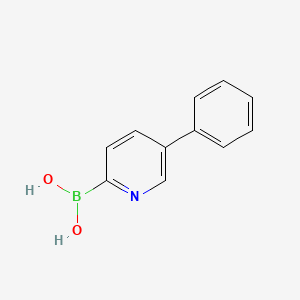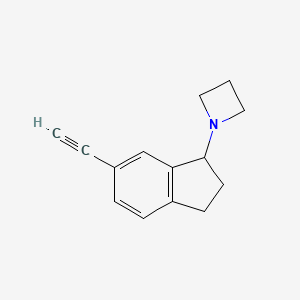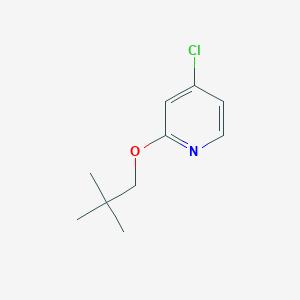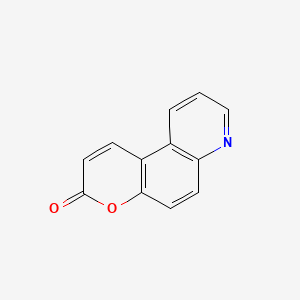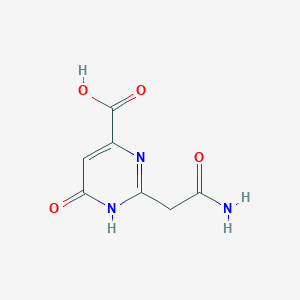![molecular formula C8H7ClN2S B11902766 6-Chloro-5-methylbenzo[d]isothiazol-3-amine CAS No. 1126424-36-9](/img/structure/B11902766.png)
6-Chloro-5-methylbenzo[d]isothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing chloro and methyl groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isothiazole ring .
Analyse Des Réactions Chimiques
6-Chloro-5-methylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-Chloro-5-methylbenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the formulation of biocides and preservatives due to its ability to inhibit the growth of microorganisms
Mécanisme D'action
The mechanism of action of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the formation of covalent bonds with the target molecules, rendering them inactive .
Comparaison Avec Des Composés Similaires
6-Chloro-5-methylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:
5-Chloro-2-methylisothiazol-3(2H)-one: Another isothiazole compound with similar antimicrobial properties.
2-Methylisothiazol-3(2H)-one: Known for its use in biocides and preservatives.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in industrial applications for its biocidal activity
These compounds share similar structural features and biological activities but differ in their specific applications and effectiveness.
Propriétés
Numéro CAS |
1126424-36-9 |
|---|---|
Formule moléculaire |
C8H7ClN2S |
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
6-chloro-5-methyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
Clé InChI |
NJRIGQVDTQTEAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)SN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
